molecular formula C8H10F2O2 B2591219 Rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 2218436-73-6

Rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B2591219
CAS No.: 2218436-73-6
M. Wt: 176.16 g/mol
InChI Key: MYWUIPSUJMURKN-JKUQZMGJSA-N
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Description

(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid (CAS: 1909327-73-6) is a bicyclic carboxylic acid derivative with a strained bicyclo[4.1.0]heptane core. Its molecular formula is C₈H₁₀F₂O₂, with a molecular weight of 176.16 g/mol . The compound features two fluorine atoms at the 7,7-positions and a carboxylic acid group at position 3, conferring distinct electronic and steric properties. Predicted physicochemical properties include a density of 1.34 g/cm³, boiling point of 264.7°C, and acidity (pKa) of 4.26 . Its rigid bicyclic structure and fluorine substituents make it a candidate for medicinal chemistry, particularly in modulating pharmacokinetic profiles or enzyme interactions.

Properties

CAS No.

2218436-73-6

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12)/t4-,5+,6-/m0/s1

InChI Key

MYWUIPSUJMURKN-JKUQZMGJSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,6S)-7,7-Difluorobicyclo[410]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups.

    Reduction: Reduction of the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Replacement of the fluorine atoms or other substituents with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[4.1.0]heptane Derivatives

(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid Ethyl Ester (QE-5192, CAS: 1210348-12-1)
  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Key Differences :
    • Replaces the 7,7-difluoro groups with a single oxygen atom (7-oxa).
    • Contains an ethyl ester (–COOEt) instead of a carboxylic acid (–COOH).
    • Lower molecular weight and polarity compared to the difluoro analog.
  • Applications : Used as a synthetic intermediate in organic chemistry, particularly for ring-opening or functionalization reactions .
rel-Ethyl (1R,3S,4R,6S)-4-[[(Phenylmethoxy)carbonyl]amino]-7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS: N/A)
  • Molecular Formula: C₁₇H₂₁NO₅
  • Key Differences :
    • Features a benzyloxycarbonyl-protected amine at position 3.
    • Combines ester and carbamate functionalities, increasing steric bulk.
  • Applications: Potential building block for peptidomimetics or bioactive molecules .

Difluorinated Bicyclic Carboxylic Acids

(1R,5S,6s)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic Acid
  • Molecular Formula : C₇H₈F₂O₂
  • Molecular Weight : 162.13 g/mol
  • Key Differences :
    • Smaller bicyclo[3.1.0]hexane ring system.
    • Difluoro substituents at 3,3-positions instead of 7,7-positions.
    • Lower molecular weight and altered ring strain.
  • Applications : Unreported in the literature but structurally relevant for comparative studies .

Tricyclic and Heteroatom-Containing Analogs

(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid (CAS: 52730-40-2)
  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Differences :
    • Tricyclic scaffold with an additional fused cyclopropane ring.
    • Contains a ketone (5-oxo) group instead of fluorine.
  • Applications: Potential precursor for strained chiral catalysts .
7-Oxa-3-azabicyclo[4.1.0]heptane Derivatives
  • Example: tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1268521-10-3) Molecular Formula: C₁₀H₁₇NO₃ Key Differences:
  • Nitrogen and oxygen atoms replace two carbons in the bicyclic system.
  • tert-Butyl ester protects the carboxylic acid.
    • Applications : Intermediate in heterocyclic drug synthesis .

Structural and Functional Analysis

Substituent Effects

  • Fluorine vs. Oxygen : The 7,7-difluoro groups in the target compound increase electronegativity and metabolic stability compared to 7-oxa analogs, which may enhance bioavailability .
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables direct participation in hydrogen bonding or salt formation, critical for target binding in bioactive molecules. Esters (e.g., QE-5192) are typically prodrug forms .

Ring System Impact

  • Bicyclo[4.1.0]heptane vs.
  • Tricyclic Systems : Tricyclo[2.2.1.0²,⁶] derivatives (e.g., CAS 52730-40-2) exhibit higher ring strain, which may influence reactivity or conformational flexibility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Notable Applications
Target Compound 1909327-73-6 C₈H₁₀F₂O₂ 176.16 7,7-difluoro, -COOH Bicyclo[4.1.0]heptane Antiviral research
QE-5192 (Ethyl ester analog) 1210348-12-1 C₉H₁₄O₃ 170.21 7-oxa, -COOEt Bicyclo[4.1.0]heptane Synthetic intermediate
3,3-Difluorobicyclo[3.1.0]hexane acid N/A C₇H₈F₂O₂ 162.13 3,3-difluoro, -COOH Bicyclo[3.1.0]hexane Structural studies
5-Oxotricyclo[2.2.1.0²,⁶]heptane acid 52730-40-2 C₈H₈O₃ 152.15 5-oxo, -COOH Tricyclo[2.2.1.0²,⁶] Catalyst development

Q & A

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer : Cheminformatics tools (e.g., molecular docking, QSAR models) screen derivatives for target binding. For example, ZINC001645993538, a structurally related compound, was identified as a potential anti-SARS-CoV-2 candidate via docking into viral protease active sites . Density Functional Theory (DFT) calculations optimize fluorination effects on electronic properties and bioavailability.

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in 1H^{1}\text{H}/13C^{13}\text{C} NMR or IR data may arise from conformational flexibility or solvent effects.
  • Step 1 : Compare experimental data with computed spectra (e.g., using Gaussian software).
  • Step 2 : Variable-temperature NMR resolves dynamic processes (e.g., ring-flipping in bicyclic systems).
  • Step 3 : Validate with alternative techniques like IR frequency matching (as in ) or SC-XRD .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Methodological Answer : Bicyclo[4.1.0]heptane systems are sensitive to ring strain.
  • pH Stability : Carboxylic acid groups may undergo decarboxylation under acidic conditions. Buffered solutions (pH 7–8) are recommended for storage .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds. highlights the need to avoid heat sources (>40°C) to prevent degradation.

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis steps involving fluorinated intermediates (potential respiratory irritants) .
  • Waste Disposal : Follow EPA guidelines for fluorinated organics, as outlined in for perfluorinated analogs.

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